4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide
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Overview
Description
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide: is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing oxygen and nitrogen atoms, and a butanamide group attached to a 2,4-dimethylphenyl moiety. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common synthetic route includes the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride , which is then reacted with hydrazine hydrate to produce 2-chlorobenzohydrazide . This intermediate is then cyclized with carbon disulfide and ammonium hydroxide to form the oxadiazole ring. Finally, the butanamide group is introduced through a reaction with 2,4-dimethylbenzene-1-carbonyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The presence of the phenyl groups allows for electrophilic aromatic substitution reactions.
Reduction: : The oxadiazole ring can be reduced under specific conditions.
Substitution: : The amide group can participate in nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: : Reagents like thionyl chloride (SOCl₂) and various amines can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of chlorinated phenols or quinones.
Reduction: : Production of reduced oxadiazole derivatives.
Substitution: : Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its biological activity, including antimicrobial and antifungal properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target organism.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the oxadiazole ring and the 2,4-dimethylphenyl group. Similar compounds include other oxadiazole derivatives and amide-containing molecules. These compounds may share some biological activities but differ in their chemical properties and specific applications.
List of Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole
1,2,4-Oxadiazole derivatives with various substituents
Amides with different aromatic groups
Properties
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-13-10-11-17(14(2)12-13)22-18(25)8-5-9-19-23-20(24-26-19)15-6-3-4-7-16(15)21/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRDMPQZRWIHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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